4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide
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Overview
Description
4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide is a complex organic compound that features a cyano group, an oxazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an amine under acidic or basic conditions.
Introduction of the Prop-2-en-1-yl Group: This step involves the alkylation of the oxazole ring with prop-2-en-1-yl halide in the presence of a base.
Attachment of the Sulfonamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide depends on its application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and subsequent catalysis.
Receptor Modulation: It can interact with specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide
- 4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonyl chloride
Uniqueness
The unique combination of functional groups in 4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide provides it with distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-[4-cyano-5-(prop-2-enylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-4-11-19-17-15(12-18)20-16(24-17)13-7-9-14(10-8-13)25(22,23)21(5-2)6-3/h4,7-10,19H,1,5-6,11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAVSZWQGXCSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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